Stichodactyla helianthus Neurotoxin (ShK)

描述

Stichodactyla helianthus Neurotoxin (ShK) is a 35-residue basic peptide derived from the sea anemone Stichodactyla helianthus . This neurotoxin is known for its ability to block various potassium channels, making it a significant compound in the field of neuropharmacology . The sea anemone uses this potent neurotoxin for defense against predators, such as the spiny lobster .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Stichodactyla helianthus Neurotoxin involves the solid-phase peptide synthesis (SPPS) method . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added to the chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Stichodactyla helianthus Neurotoxin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

化学反应分析

Types of Reactions

Stichodactyla helianthus Neurotoxin primarily undergoes oxidation and reduction reactions due to the presence of cysteine residues that form disulfide bridges . These disulfide bridges are crucial for the stability and activity of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize the cysteine residues, forming disulfide bridges.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce the disulfide bridges back to free thiols.

Major Products

The major products of these reactions are the oxidized and reduced forms of the peptide, which differ in their disulfide bridge configurations .

科学研究应用

Autoimmune Diseases

Research indicates that ShK and its analogs, such as ShK-186 (dalazatide), are being developed for the treatment of several autoimmune conditions:

- Psoriasis : Dalazatide has progressed to early-stage clinical trials for psoriasis, aiming to reduce inflammation and associated pain by selectively targeting autoreactive T cells .

- Lupus and Inclusion-Body Myositis : These conditions are also being explored as potential indications for ShK-based therapies due to the toxin's immunomodulatory effects .

Pain Management

While not an analgesic in the traditional sense, the reduction of inflammation through ShK's action on T lymphocytes may indirectly alleviate pain associated with inflammatory diseases .

Structural Studies

The three-dimensional structure of ShK has been elucidated using nuclear magnetic resonance (NMR) spectroscopy, revealing a core structure composed of a twisted beta-sheet configuration that is critical for its biological activity . Understanding this structure aids in designing analogs with improved efficacy and selectivity.

Functional Studies

Functional assays have demonstrated that ShK effectively inhibits Kv1.3 currents in Jurkat T lymphocytes at low concentrations, highlighting its potential as a targeted therapeutic agent . The concentration-dependent inhibition observed suggests a finely tuned mechanism that could be harnessed for clinical applications.

Comparative Analysis of Related Toxins

| Toxin Name | Source | Channel Targeted | Primary Application |

|---|---|---|---|

| ShK | Stichodactyla helianthus | Kv1.3 | Autoimmunity (e.g., psoriasis) |

| BgK | Bungarus candidus | Kv1.1 | Pain management |

| ATX II | Aconitum spp. | Na+ channels | Analgesia |

This table illustrates the diverse applications of various neurotoxins, emphasizing the unique role of ShK in targeting specific potassium channels involved in immune regulation.

作用机制

Stichodactyla helianthus Neurotoxin exerts its effects by blocking voltage-gated potassium channels, specifically Kv1.3 channels . The peptide binds to the extracellular side of the channel, preventing the flow of potassium ions. This blockage prolongs the action potential duration and affects neuronal signaling . The molecular targets include the Kv1.1 and Kv1.3 potassium channels, which are involved in regulating immune cell function .

相似化合物的比较

生物活性

Stichodactyla helianthus neurotoxin (ShK) is a potent peptide derived from the sea anemone Stichodactyla helianthus. This 35-residue polypeptide is known for its selective inhibition of voltage-gated potassium channels, particularly Kv1.3, which plays a significant role in various physiological processes including neuronal signaling and muscle contraction. The biological activity of ShK has garnered attention for its potential therapeutic applications, especially in autoimmune diseases and pain management.

ShK is characterized by a cysteine-rich structure stabilized by three disulfide bonds. The peptide exhibits a unique folding pattern that includes α-helical segments and a distinct N-terminal region crucial for its binding affinity to ion channels. The primary mechanism of action involves the occlusion of the Kv1.3 channel pore, preventing potassium ion flow and thereby inhibiting neuronal excitability.

Key Structural Features

- Cysteine Residues: Essential for maintaining structural integrity through disulfide bonds.

- Binding Residues: Key residues such as Lys22 and Tyr23 are critical for channel occlusion.

- Helical Segments: Contribute to the overall stability and functionality of the peptide.

Biological Activity and Assays

The biological activity of ShK has been extensively studied through various assays, highlighting its potency and specificity.

Ion Channel Blocking Assays

- Kv1.3 Inhibition: ShK exhibits high affinity for Kv1.3 with an IC50 in the picomolar range, demonstrating its effectiveness in blocking potassium currents.

- Comparative Activity: The D-enantiomer of ShK (D-ShK) shows significantly reduced activity (IC50 ~12 µM), underscoring the importance of chirality in its function .

Toxicological Studies

ShK's toxicity has been evaluated using crustacean paralytic bioassays, where it was found that specific amino acids in the N-terminal region are critical for binding to neuronal sodium channels. Substitutions at key positions lead to drastic reductions in toxicity, emphasizing the role of these residues in biological activity .

Case Studies

Several studies have explored the therapeutic potential of ShK, particularly in conditions like multiple sclerosis and other autoimmune disorders.

Case Study 1: Autoimmune Disorders

A study demonstrated that ShK effectively inhibited T-cell activation by blocking Kv1.3 channels, which are overexpressed in activated T-cells. This blockade resulted in reduced cytokine production, suggesting a potential pathway for therapeutic intervention in autoimmune diseases .

Case Study 2: Pain Management

Research indicated that ShK could modulate pain pathways by inhibiting specific ion channels involved in nociception. This property positions ShK as a candidate for developing novel analgesics with fewer side effects compared to traditional pain medications .

Comparative Analysis of ShK with Other Toxins

| Toxin | Source | Target | IC50 (μM) | Notes |

|---|---|---|---|---|

| ShK | Stichodactyla helianthus | Kv1.3 | <0.001 | Highly selective |

| D-ShK | Stichodactyla helianthus | Kv1.3 | ~12 | Much less active |

| Kaliotoxin | Scorpion | Kv channels | <0.1 | Similar mechanism |

| BgK | Bunodosoma granulifera | Kv channels | <0.5 | Shares structural similarities |

属性

IUPAC Name |

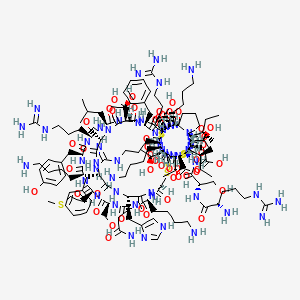

(1R,2aS,4S,7S,10S,13S,19S,22S,25S,28S,31R,36R,39S,45R,48S,51R,54R,57R,60S,63S,66S,69S,72S,75S,78S,81S,84S,87S,90R,93S,96S,99S)-10,51,75,87-tetrakis(4-aminobutyl)-31-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-bis[(2S)-butan-2-yl]-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,39-bis[(1R)-1-hydroxyethyl]-22,48-bis[(1S)-1-hydroxyethyl]-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C169H274N54O48S7/c1-13-84(5)126-159(264)206-111(69-125(235)236)149(254)221-131(90(11)231)163(268)219-127(85(6)14-2)164(269)223-62-33-46-122(223)158(263)200-99(41-23-27-56-172)139(244)208-113(73-225)150(255)195-103(45-32-61-188-169(182)183)140(245)212-120-80-276-275-78-118-155(260)197-101(43-30-59-186-167(178)179)135(240)193-100(42-24-28-57-173)143(248)220-130(89(10)230)162(267)215-116(134(239)189-71-124(234)217-128(87(8)228)161(266)216-121(165(270)271)81-278-277-79-119(156(261)218-126)214-153(258)112(72-224)207-133(238)96(174)38-29-58-185-166(176)177)76-273-274-77-117(211-141(246)104(51-52-123(175)233)198-145(250)107(65-91-34-17-15-18-35-91)201-132(237)86(7)191-160(265)129(88(9)229)222-157(120)262)154(259)196-98(40-22-26-55-171)137(242)205-110(68-94-70-184-82-190-94)148(253)210-114(74-226)151(256)199-105(53-63-272-12)142(247)192-97(39-21-25-54-170)136(241)203-109(67-93-47-49-95(232)50-48-93)146(251)194-102(44-31-60-187-168(180)181)138(243)202-106(64-83(3)4)144(249)209-115(75-227)152(257)204-108(147(252)213-118)66-92-36-19-16-20-37-92/h15-20,34-37,47-50,70,82-90,96-122,126-131,224-232H,13-14,21-33,38-46,51-69,71-81,170-174H2,1-12H3,(H2,175,233)(H,184,190)(H,189,239)(H,191,265)(H,192,247)(H,193,240)(H,194,251)(H,195,255)(H,196,259)(H,197,260)(H,198,250)(H,199,256)(H,200,263)(H,201,237)(H,202,243)(H,203,241)(H,204,257)(H,205,242)(H,206,264)(H,207,238)(H,208,244)(H,209,249)(H,210,253)(H,211,246)(H,212,245)(H,213,252)(H,214,258)(H,215,267)(H,216,266)(H,217,234)(H,218,261)(H,219,268)(H,220,248)(H,221,254)(H,222,262)(H,235,236)(H,270,271)(H4,176,177,185)(H4,178,179,186)(H4,180,181,187)(H4,182,183,188)/t84-,85-,86-,87+,88+,89-,90-,96-,97-,98-,99-,100+,101+,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,126-,127-,128-,129-,130-,131-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRGDWHECZKHIP-ZAGUEAMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)O)[C@@H](C)O)[C@H](C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)[C@@H](C)CC)[C@H](C)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C169H274N54O48S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172450-46-3 | |

| Record name | 172450-46-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。